N-tert-Butylglycine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56793. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

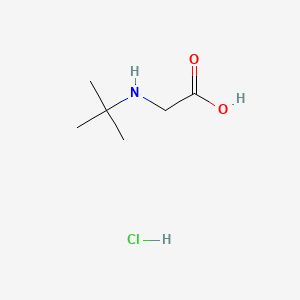

IUPAC Name |

2-(tert-butylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORBVLNEGUIPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589948 | |

| Record name | N-tert-Butylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-23-7 | |

| Record name | Glycine, N-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6939-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-Butylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TERT-BUTYLGLYCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Y856VH2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-tert-Butylglycine hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylglycine hydrochloride, a derivative of the simplest amino acid, glycine, is a key building block in modern organic and medicinal chemistry. Its strategic importance lies in the presence of the bulky tert-butyl group on the nitrogen atom, which imparts unique steric and electronic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in pharmaceutical development.

Chemical and Physical Properties

This compound is a white to pale cream crystalline solid.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO₂ | [3][4][5] |

| Molecular Weight | 167.63 g/mol | [3][4][5][6] |

| CAS Number | 6939-23-7 | [3][4][6] |

| Appearance | White to pale cream crystalline powder/solid | [1][2][7] |

| Melting Point | 223-224 °C | [3][4][7] |

| Solubility | Soluble in water and alcohol. | [7] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Conforms to standard spectra. | [1][2] |

| ¹³C NMR | Spectral data available on PubChem. | [8] |

| FT-IR | ATR-IR spectrum available on PubChem. | [5] |

| Mass Spectrometry | Data not explicitly found in searches. |

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of N-tert-butylglycine with hydrogen chloride.[7] A more detailed industrial process involves the synthesis of a precursor, tert-butyl glycinate, followed by N-alkylation and subsequent hydrolysis and salt formation. A general laboratory-scale synthesis protocol is outlined below.

Materials:

-

Glycine

-

tert-Butanol

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

tert-Butylamine

-

A suitable solvent (e.g., Dichloromethane, Toluene)

-

Hydrochloric acid (ethanolic or gaseous)

-

Sodium bicarbonate or other suitable base

-

Anhydrous sodium sulfate

Procedure:

-

Esterification of Glycine: Glycine is reacted with an excess of tert-butanol in the presence of a strong acid catalyst. The mixture is heated to reflux for several hours to form glycine tert-butyl ester. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, the reaction mixture is cooled, and the excess tert-butanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude glycine tert-butyl ester.

-

N-Alkylation: The crude glycine tert-butyl ester is dissolved in a suitable solvent, and tert-butylamine is added. The reaction is stirred at room temperature.

-

Hydrolysis and Salt Formation: The resulting N-tert-butylglycine tert-butyl ester is then hydrolyzed under acidic conditions to cleave the ester group. Finally, treatment with hydrochloric acid (either ethanolic HCl or by bubbling HCl gas) yields this compound as a precipitate, which can be collected by filtration, washed with a cold solvent, and dried.

Purification:

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Chemical Reactivity and Stability

This compound is a stable crystalline solid under normal laboratory conditions.[7] Its reactivity is primarily centered around the carboxylic acid and the secondary amine functionalities.

-

Esterification: The carboxylic acid group can be esterified under acidic conditions with various alcohols.

-

Amide Bond Formation: The secondary amine can react with activated carboxylic acids or acyl chlorides to form amide bonds. This reactivity is central to its use in peptide synthesis.

-

Stability: The compound should be stored in a tightly sealed container in a dry and well-ventilated place. It is incompatible with strong oxidizing agents.

Applications in Research and Development

The primary application of this compound is as a crucial intermediate in the synthesis of the glycylcycline antibiotic, Tigecycline .[3][6] Tigecycline is a broad-spectrum antibiotic used to treat complicated skin and intra-abdominal infections, as well as community-acquired bacterial pneumonia. The N-tert-butylglycine moiety is a key structural component of the Tigecycline molecule.

Furthermore, N-tert-Butylglycine and its derivatives are utilized in peptide synthesis .[9] The tert-butyl group provides steric hindrance that can influence the conformation of the resulting peptide.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Role in Peptide Synthesis

This diagram illustrates the role of an N-protected N-tert-butylglycine derivative as a building block in solid-phase peptide synthesis (SPPS).

Caption: Role of N-tert-butylglycine in peptide synthesis.

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any evidence of this compound directly participating in or modulating specific biological signaling pathways. Its primary biological relevance is as a precursor to pharmacologically active molecules, such as Tigecycline. The biological activity of Tigecycline is well-established and involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. However, this activity is a property of the final drug molecule and not of the this compound intermediate itself.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry, with its most notable application being in the manufacture of the antibiotic Tigecycline. This guide has provided a detailed overview of its chemical and physical properties, along with a general protocol for its synthesis. While its direct biological activity appears to be limited, its role as a key intermediate underscores its importance in the development of life-saving pharmaceuticals. Future research may uncover novel applications for this and related sterically hindered amino acid derivatives.

References

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. rsc.org [rsc.org]

- 3. apicule.com [apicule.com]

- 4. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]

- 5. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Molecular Structure of N-tert-Butylglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-tert-Butylglycine hydrochloride (CAS Number: 6939-23-7). This compound is a valuable intermediate in pharmaceutical research and organic synthesis, notably in the production of the antibiotic Tigecycline.[1]

Molecular Structure and Properties

This compound is a white to pale cream crystalline powder.[2][3] It is soluble in water and alcohols. The molecular structure consists of a glycine backbone with a bulky tert-butyl group attached to the nitrogen atom, and it is supplied as a hydrochloride salt. This salt form enhances the compound's stability and solubility.

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C6H14ClNO2 | [2][4] |

| Molecular Weight | 167.63 g/mol | [2][4] |

| Melting Point | 223-224 °C | [3] |

| Appearance | White to pale cream solid/powder | [2][3] |

| Solubility | Soluble in water and alcohol | [2] |

| CAS Number | 6939-23-7 | [1] |

A visual representation of the molecular structure is provided below.

Caption: 2D structure of this compound.

Synthesis of this compound

A generalized workflow for this synthesis is outlined below.

References

- 1. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]

- 4. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-tert-Butylglycine Hydrochloride (CAS: 6939-23-7)

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis and a valuable building block in organic chemistry. This document details its physicochemical properties, synthesis and purification protocols, and significant applications, with a focus on its role in the development of the antibiotic Tigecycline.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances its stability and solubility in polar solvents.[1] The addition of the tert-butyl group to the glycine backbone increases its hydrophobic character, which can be a crucial attribute in its synthetic applications.[1]

A summary of its key physicochemical properties is presented below. There are some discrepancies in the reported melting points across different suppliers, which may be attributed to varying purity levels or measurement techniques. The most commonly cited range is 223-224°C.[2][3][4][5][6]

| Property | Value | Citations |

| CAS Number | 6939-23-7 | [3][4][7] |

| Molecular Formula | C₆H₁₄ClNO₂ | [3][4][7] |

| Molecular Weight | 167.63 g/mol | [2][3][4][6][7][8] |

| Appearance | White to pale cream solid/powder | [3][9] |

| Melting Point | 223-224°C | [2][3][4][5][6] |

| Other Reported Ranges | 218-220°C, 207-209°C | |

| Boiling Point | 206.9°C at 760 mmHg | [2] |

| Density | ~1 g/cm³ | [2][3][4] |

| Solubility | Soluble in water, methanol, and ethanol.[10] Insoluble in acetonitrile.[10] Quantitative data not readily available. | [1][10] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2][5] |

Synthesis and Purification

The primary method for preparing this compound involves the reaction of N-tert-butyl-glycine with hydrogen chloride.[2] An alternative industrial approach involves the synthesis of the free base, tert-butyl glycinate, from glycine, followed by treatment with hydrogen chloride to precipitate the hydrochloride salt.[11]

Experimental Protocol: Synthesis

This protocol is adapted from established industrial methodologies for a laboratory scale.

Objective: To synthesize this compound from glycine.

Materials:

-

Glycine

-

tert-Butyl acetate

-

Perchloric acid (or another strong acid catalyst)

-

4M Sodium hydroxide solution

-

Dichloromethane

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hydrogen chloride (gas or solution in a suitable solvent like diethyl ether)

Procedure:

-

In a reaction vessel, suspend glycine (1.0 eq) in tert-butyl acetate.

-

Cool the mixture to 0-10°C in an ice bath.

-

Slowly add perchloric acid (~1.5 eq) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to stir at this temperature for 48-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically >90% conversion of glycine), carefully adjust the pH of the mixture to 6.5-7.5 with a 4M aqueous sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x volumes).

-

Combine all organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl glycinate.

-

Dissolve the crude product in ethyl acetate and cool the solution in an ice bath.

-

Bubble gaseous hydrogen chloride through the solution (or add a solution of HCl in ether) until the pH is approximately 0.5.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration.

Experimental Protocol: Purification

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Ethanol or acetonitrile

Procedure:

-

Wash the filtered crude product with cold diethyl ether to remove non-polar impurities.

-

For further purification, recrystallize the solid from a minimal amount of hot ethanol or acetonitrile.

-

Dissolve the crude solid in the hot solvent until fully dissolved.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Dry the crystals under vacuum to a constant weight.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a crucial pharmaceutical intermediate, most notably for the synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic.[8][12] Tigecycline is used to treat complex infections, especially those caused by multi-drug resistant bacteria.[12] The high purity of this compound is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[8][12]

The synthesis of Tigecycline from minocycline involves a key step where the 9-aminominocycline intermediate is acylated with an N-tert-butylglycyl moiety.[13][14] This moiety is typically introduced using N-tert-butylglycyl chloride hydrochloride, which is synthesized from this compound.[15][]

Experimental Protocol: Acylation of 9-Aminominocycline

Objective: To couple the N-tert-butylglycyl group to 9-aminominocycline, a key step in Tigecycline synthesis.

Materials:

-

9-Aminominocycline (prepared from minocycline)

-

N-tert-butylglycyl chloride hydrochloride (prepared from this compound)

-

Anhydrous sodium carbonate

-

Acetonitrile

-

N,N-dimethylpropyleneurea (DMPU)

Procedure:

-

In a suitable reaction vessel, dissolve 9-aminominocycline (1.0 eq) in a mixture of acetonitrile and DMPU (typically a 1:5 ratio).

-

Add anhydrous sodium carbonate as a base to the mixture.

-

Separately, prepare a solution or suspension of N-tert-butylglycyl chloride hydrochloride (slight excess) in the reaction solvent.

-

Slowly add the N-tert-butylglycyl chloride hydrochloride solution to the 9-aminominocycline mixture under an inert atmosphere.

-

Allow the reaction to proceed at a controlled temperature until completion, as monitored by HPLC.

-

Upon completion, the reaction is quenched and worked up through a series of extractions and pH adjustments to isolate the crude Tigecycline product.

-

The crude product is then purified using chromatographic techniques.

Caption: Logical workflow illustrating the key role of this compound in the synthesis of Tigecycline.

Spectral Data

Detailed spectral data is essential for quality control and characterization. While full spectra are typically provided by suppliers upon request, the following information has been reported:

-

Proton NMR (¹H NMR): Conforms to standard, as per supplier specification sheets.[9]

-

Infrared (IR) Spectra: ATR-IR spectral data is available on public databases such as PubChem.[7]

-

Raman Spectra: FT-Raman spectral data is also available on public databases.[7]

Safety and Handling

This compound is an irritant. Appropriate safety precautions should be taken during handling.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

-

Precautions: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. For operations that may generate dust, a respirator is recommended.[2]

-

First Aid: In case of contact, flush the affected area with plenty of water and seek medical advice.[2]

Conclusion

This compound (CAS 6939-23-7) is a vital chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of the antibiotic Tigecycline. Its specific chemical structure and properties make it a valuable building block for complex organic synthesis. This guide provides researchers and drug development professionals with essential technical information regarding its properties, synthesis, and handling, facilitating its effective and safe use in research and development.

References

- 1. CAS 6939-23-7: Glycine, N-(1,1-dimethylethyl)-, hydrochlor… [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Cas 6939-23-7,N-T-BUTYLGLYCINE HCL | lookchem [lookchem.com]

- 4. apicule.com [apicule.com]

- 5. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. Cas 6939-23-7 | N-T-BUTYLGLYCINE HCL - Anbu Chem [finechemical.net]

- 11. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. CN103149284B - Tigecycline side chain intermediate detecting method - Google Patents [patents.google.com]

N-tert-Butylglycine Hydrochloride: A Comprehensive Technical Guide for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylglycine hydrochloride is a non-proteinogenic amino acid derivative that has emerged as a critical building block in modern pharmaceutical synthesis. Its unique structural features, particularly the bulky tert-butyl group, impart valuable properties to active pharmaceutical ingredients (APIs), influencing their potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, and pivotal role as a pharmaceutical intermediate. Detailed experimental protocols for its synthesis and application, alongside spectral data and visualizations of relevant biological pathways and synthetic workflows, are presented to support researchers and drug development professionals in leveraging this versatile intermediate.

Introduction

This compound, with the chemical formula C6H14ClNO2 and CAS number 6939-23-7, is the hydrochloride salt of N-tert-Butylglycine.[1] It is a white crystalline powder soluble in water and alcohol.[2] The sterically hindered tert-butyl group attached to the nitrogen atom makes it a valuable component in the design of peptidomimetics and other complex organic molecules. Its incorporation into drug candidates can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. This guide explores the synthesis of this intermediate and its significant applications in the development of antiviral and antibiotic therapies.

Physicochemical and Spectral Data

A comprehensive summary of the key physical, chemical, and spectral properties of this compound is provided below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | 2-(tert-Butylamino)acetic acid hydrochloride | [3] |

| CAS Number | 6939-23-7 | [1] |

| Molecular Formula | C6H14ClNO2 | [1][4] |

| Molecular Weight | 167.63 g/mol | [1][4] |

| Appearance | White to pale cream crystalline powder | [5] |

| Melting Point | 223-224 °C | [2][4] |

| Solubility | Soluble in water and methanol | [6] |

| ¹H NMR (DMSO-d₆) | δ 9.35 (br s, 2H), 3.61 (q, J=6.1 Hz, 2H), 1.32 (s, 9H) | |

| ¹³C NMR (DMSO-d₆) | δ 168.9, 58.1, 46.2, 26.8 | |

| FTIR (KBr, cm⁻¹) | ~2970 (C-H), ~1740 (C=O), ~1590 (N-H bend), ~1210 (C-N) | [3] |

| Mass Spectrum (m/z) | [M+H]⁺ = 132.1 (corresponding to the free amino acid) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-tert-butylglycine with hydrogen chloride. A detailed laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-tert-Butylglycine (1.0 eq)

-

Concentrated Hydrochloric Acid (1.1 eq)

-

Diethyl ether or Isopropanol

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-tert-butylglycine in a minimal amount of isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise to the stirred solution.

-

A white precipitate of this compound will begin to form.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material and impurities.

-

Dry the product under vacuum to yield this compound as a white crystalline powder.

Purification:

-

Recrystallization from a mixture of ethanol and diethyl ether can be performed for higher purity.

Characterization:

-

The final product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its identity and purity.

Applications as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of several important pharmaceuticals, most notably the antibiotic Tigecycline and the hepatitis C virus (HCV) protease inhibitor Boceprevir.

Role in the Synthesis of Tigecycline

Tigecycline is a glycylcycline antibiotic effective against a broad spectrum of bacteria, including multi-drug resistant strains.[7][8][9] The N-tert-butylglycylamido moiety at the 9-position of the minocycline core is essential for its potent antibacterial activity.[10] This side chain is introduced using an activated form of N-tert-Butylglycine, typically N-tert-butylglycyl chloride hydrochloride, which is synthesized from this compound.[11][12]

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Cas 6939-23-7 | N-T-BUTYLGLYCINE HCL - Anbu Chem [finechemical.net]

- 7. researchgate.net [researchgate.net]

- 8. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104211617A - Preparation method of tigecycline - Google Patents [patents.google.com]

- 11. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 12. WO2010032219A1 - Process for the preparation of tigecycline - Google Patents [patents.google.com]

The Pivotal Role of N-tert-Butylglycine Hydrochloride in the Synthesis of Tigecycline: A Technical Guide

Introduction

Tigecycline is a potent, broad-spectrum glycylcycline antibiotic effective against a wide range of bacteria, including multi-drug resistant strains. Its unique chemical structure, an N-tert-butylglycylamido derivative of minocycline, is central to its enhanced antibacterial activity and ability to overcome common tetracycline resistance mechanisms. This technical guide provides an in-depth analysis of the synthesis of Tigecycline, with a specific focus on the critical role of the intermediate, N-tert-Butylglycine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

The Synthesis Pathway of Tigecycline

The transformation of minocycline into Tigecycline is a multi-step process that hinges on the precise modification of the minocycline backbone. The core synthesis involves three primary stages:

-

Nitration: The process begins with the regioselective nitration of minocycline at the C9 position. This electrophilic aromatic substitution is typically performed in a strong acid medium at low temperatures.

-

Reduction: The nitro group introduced at the C9 position is then reduced to a primary amine, forming 9-aminominocycline.

-

Acylation: In the final and crucial step, the 9-aminominocycline is acylated with an N-tert-butylglycyl moiety to yield Tigecycline. This compound serves as the key raw material for this N-tert-butylglycyl group.[1]

The Core Function of this compound

This compound (CAS 6939-23-7) is a vital pharmaceutical intermediate in the synthesis of Tigecycline.[2][3] It serves as the direct precursor for the N-tert-butylglycylamido side chain that is attached to the 9-position of the minocycline core. This specific side chain is instrumental in Tigecycline's ability to bind effectively to the bacterial ribosome and evade efflux pump-based resistance mechanisms, which are common against older tetracyclines.

For the final acylation step, this compound is often converted into a more reactive form, such as N-tert-butylglycyl chloride hydrochloride.[4][5][6] This activated intermediate then readily reacts with the 9-amino group of 9-aminominocycline to form the final Tigecycline molecule. The purity and quality of the this compound are paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), affecting its safety and efficacy.[7]

Quantitative Data on Tigecycline Synthesis

The efficiency of each step in the synthesis of Tigecycline is critical for the overall yield and purity of the final product. The following table summarizes key quantitative data reported in various synthesis routes.

| Step | Starting Material | Key Reagents/Catalysts | Solvent(s) | Temperature | Reaction Time | Typical Yield | Reference(s) |

| Nitration | Minocycline Hydrochloride | Nitric Acid or Potassium Nitrate, Sulfuric Acid | Concentrated Sulfuric Acid | -10°C to 7°C | 1 - 5 hours | ~93% | [1][4][8] |

| Reduction | 9-Nitrominocycline | Palladium on Carbon (Pd/C), Hydrogen | 2-Methoxyethanol / Sulfuric Acid | Ambient | - | High | [4] |

| Acylation | 9-Aminominocycline | N-tert-butylglycyl chloride hydrochloride, Na₂CO₃ | Acetonitrile, N,N-dimethylpropyleneurea (DMPU) | < 0°C to 25°C | - | ~92% | [4][9] |

| Overall Yield | Minocycline Hydrochloride | - | - | - | - | ~42.2% | [10] |

| Final Purity | Tigecycline (crude) | - | - | - | - | >99.8% | [10] |

Experimental Protocols

The methodologies for each stage of the synthesis require precise control of conditions to ensure high yield and purity.

Step 1: Nitration of Minocycline Hydrochloride [1]

-

Under an inert nitrogen atmosphere, dissolve minocycline hydrochloride in concentrated sulfuric acid.

-

Cool the solution to a temperature range of -10°C to 5°C.

-

Slowly add a nitrating agent, such as concentrated nitric acid or potassium nitrate, dropwise while maintaining the low temperature.

-

Stir the reaction mixture for 1 to 5 hours.

-

Quench the reaction by adding the mixture to a non-solvent like isopropanol/n-heptane to precipitate the 9-nitrominocycline product.

-

Filter, wash, and dry the solid product.

Step 2: Reduction of 9-Nitrominocycline [4]

-

Hydrogenate the 9-nitro derivative from the previous step using a catalyst such as Palladium on Carbon (Pd/C).

-

The reaction is typically carried out in a solvent system like 2-methoxyethanol and 2N sulfuric acid at approximately 40 psi.

-

Upon completion, the catalyst is filtered off to yield a solution of 9-aminominocycline.

Step 3: Acylation of 9-Aminominocycline [4][9]

-

The aqueous solution containing 9-aminominocycline is cooled to below 0°C.

-

Adjust the pH of the solution to 2-3 with a sodium carbonate solution while maintaining the low temperature.

-

Add N-tert-butylglycyl chloride hydrochloride in portions under stirring, ensuring the temperature remains below 0°C.

-

After the reaction is complete, adjust the pH to approximately 6.7 with sodium carbonate solution.

-

Extract the Tigecycline into an organic solvent such as dichloromethane.

-

Wash the combined organic layers with water.

-

Evaporate the solvent, and crystallize the Tigecycline product from a suitable solvent system (e.g., methylene chloride/n-heptane).

-

Filter, wash, and dry the final crystalline Tigecycline product.

Quality Control and Intermediate Purity

The quality of the raw materials is directly correlated with the purity of the final Tigecycline product. Specifically, the purity of this compound is a critical control point in the manufacturing process.

As indicated, stringent purity standards for this compound, typically ≥99%, are essential.[7] The presence of impurities can lead to the formation of side products during the acylation reaction, complicating the purification process and potentially compromising the safety and efficacy of the final drug. Therefore, robust analytical methods for detecting impurities in this key intermediate are crucial for quality control in Tigecycline synthesis.[6]

This compound is an indispensable intermediate in the synthesis of Tigecycline. Its role as the source of the N-tert-butylglycylamido side chain is fundamental to the antibiotic's potent, broad-spectrum activity. The successful and efficient synthesis of high-purity Tigecycline is critically dependent on the quality of this starting material and the precise execution of the multi-step synthetic pathway, particularly the final acylation reaction. The protocols and data presented in this guide underscore the chemical intricacies and the importance of stringent process control in the manufacturing of this vital antibiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 5. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]

- 6. CN103149284B - Tigecycline side chain intermediate detecting method - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]

- 9. WO2010032219A1 - Process for the preparation of tigecycline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

N-tert-Butylglycine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-tert-Butylglycine hydrochloride (CAS No. 6939-23-7). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. The information compiled herein is based on publicly available data and established scientific principles.

Introduction

This compound is an amino acid derivative used as a pharmaceutical intermediate and in various chemical syntheses.[1][2] Understanding its solubility and stability is critical for its effective use in research and development, particularly in formulation development, process chemistry, and ensuring the quality and shelf-life of related products. This guide summarizes the known solubility and stability characteristics of this compound, provides detailed experimental protocols for their determination, and outlines best practices for its handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6939-23-7 | [1] |

| Molecular Formula | C₆H₁₄ClNO₂ | [3][4] |

| Molecular Weight | 167.63 g/mol | [3][4][5] |

| Appearance | White solid/powder | [1][2] |

| Melting Point | 223-224 °C | [2][5] |

Solubility Profile

This compound is a polar compound, and its hydrochloride salt form enhances its solubility in aqueous and polar protic solvents.[2]

Qualitative Solubility

A summary of the qualitative solubility of this compound in various solvents is provided in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [1][2] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetonitrile | Insoluble | [1] |

Quantitative Solubility

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, methanol)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other validated analytical method.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility from the determined concentration, taking into account the dilution factor.

Diagram 1: General Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of a compound.

Stability Profile

This compound is generally stable under recommended storage conditions.[6] However, for pharmaceutical applications, a thorough understanding of its stability under various stress conditions is essential.

General Stability

-

Solid-State Stability: Stable when stored in a well-closed container, protected from moisture.[6]

-

Solution Stability: The stability of this compound in solution is dependent on factors such as pH, temperature, and the presence of light. As an amino acid hydrochloride, the primary degradation pathways in solution could involve hydrolysis or oxidation, particularly at elevated temperatures or extreme pH values.

Forced Degradation Studies

Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways | Reference(s) |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70 °C | Hydrolysis of the amide bond (if applicable in derivatives) | [7][8] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70 °C | Hydrolysis, racemization | [7][8] |

| Oxidation | 3% - 30% H₂O₂, room temperature | Formation of N-oxides or other oxidation products | [7] |

| Thermal | Dry heat (e.g., 60-80 °C) | Decomposition | [9] |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation | [8] |

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Acidic Conditions: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M). Store samples at room temperature and an elevated temperature (e.g., 60 °C).

-

Basic Conditions: Mix the stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.2 M to achieve a final concentration of 0.1 M). Store samples at room temperature and an elevated temperature.

-

Oxidative Conditions: Mix the stock solution with an equal volume of an appropriate concentration of H₂O₂ (e.g., 6% to achieve a final concentration of 3%). Store samples at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: For acidic and basic samples, neutralize them before analysis.

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method.

-

Evaluation: Determine the percentage of degradation and identify any major degradation products.

Diagram 2: Decision Tree for Forced Degradation Study

Caption: A logical flow for conducting and evaluating the results of a forced degradation study.

Recommended Storage Conditions

Based on the available information, the following storage conditions are recommended for this compound:

-

Store in a well-closed container.

-

Keep in a dry place.

-

Protect from moisture. [6]

-

Store at room temperature. [5]

Conclusion

This compound is a water-soluble, polar compound that is generally stable under standard storage conditions. While specific quantitative data on its solubility and stability are limited in the public domain, this guide provides a framework for its use and evaluation. The detailed experimental protocols for solubility and stability testing will enable researchers to generate the necessary data for their specific applications. Adherence to the recommended storage conditions is crucial to maintain the integrity and purity of this important chemical intermediate.

References

- 1. Cas 6939-23-7 | N-T-BUTYLGLYCINE HCL - Anbu Chem [finechemical.net]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. medcraveonline.com [medcraveonline.com]

- 9. scispace.com [scispace.com]

N-tert-Butylglycine Hydrochloride: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-Butylglycine hydrochloride is a valuable chiral building block widely employed in the stereoselective synthesis of a variety of complex organic molecules, most notably in the pharmaceutical industry. Its sterically demanding tert-butyl group plays a crucial role in directing the stereochemical outcome of reactions, making it an important tool for the synthesis of enantiomerically pure compounds. This guide provides a comprehensive overview of its synthesis, key applications, and detailed experimental protocols.

Physicochemical Properties

This compound is a white to pale cream crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C6H14ClNO2 | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| Appearance | White to pale cream powder | [1] |

| Melting Point | 223-224 °C | [3] |

| Boiling Point | 206.9 °C at 760 mmHg | [3] |

| CAS Number | 6939-23-7 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-tert-butylglycine with hydrogen chloride.[3] While various methods exist for the preparation of the precursor, N-tert-butylglycine, a common industrial approach involves the reaction of glycine with a tert-butylating agent.

Experimental Protocol: Synthesis of N-tert-Butylglycine via Glycine tert-Butyl Ester

A detailed, multi-step synthesis starting from glycine is described in a patent, which involves the formation of tert-butyl glycinate followed by N-alkylation and subsequent hydrolysis and salt formation.[4] A representative laboratory-scale protocol is outlined below.

Step 1: Synthesis of tert-Butyl Glycinate

-

To a 2000 L reactor, add 800 L of tert-butyl acetate and 105 kg of glycine.

-

While maintaining the temperature between 0-10 °C, slowly add 150 kg of perchloric acid.

-

Allow the reaction to stir for 48-72 hours, monitoring the progress by TLC.

-

Once the reaction has reached >90% conversion, adjust the pH to 6.5-7.5 with a 4 N aqueous sodium hydroxide solution.

-

Separate the organic layer. Extract the aqueous layer with tert-butyl acetate.

-

Combine the organic layers and wash with brine until the product is pure by TLC analysis.

-

Concentrate the organic phase to obtain approximately 180 kg of tert-butyl glycinate.

Step 2: Formation of this compound

-

To the obtained tert-butyl glycinate, add 100 L of ethyl acetate.

-

Cool the mixture and bubble hydrogen chloride gas through the solution until the pH reaches 0.5, inducing crystallization.

-

Collect the crystalline solid by centrifugation and wash to obtain approximately 182 kg of glycine tert-butyl hydrochloride.[4]

Note: This patent describes the synthesis of glycine tert-butyl hydrochloride. The subsequent N-tert-butylation to form N-tert-Butylglycine and its conversion to the hydrochloride salt would follow standard organic synthesis procedures.

Applications in Asymmetric Synthesis

The primary application of this compound as a chiral building block is in the synthesis of non-proteinogenic α-amino acids and their derivatives. This is often achieved through the formation of a Schiff base, which is then subjected to diastereoselective alkylation. The bulky tert-butyl group effectively shields one face of the enolate intermediate, leading to high stereocontrol.

Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

A common strategy involves the use of the N-(diphenylmethylene)glycine tert-butyl ester, derived from N-tert-Butylglycine, in phase-transfer catalyzed alkylations. This method allows for the synthesis of a wide array of α-amino acids with high enantiomeric excess.

dot

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Experimental Protocol: Asymmetric Benzylation

-

Reaction Setup: To a mixture of N-(diphenylmethylene)glycine tert-butyl ester (1 mmol) and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 0.01-0.1 mol%) in toluene (5 mL), add benzyl bromide (1.2 mmol).

-

Reaction Conditions: Stir the mixture vigorously at 0 °C and add 50% aqueous potassium hydroxide (2 mL).

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to afford the desired alkylated product.

-

Deprotection: Hydrolyze the Schiff base and tert-butyl ester with aqueous acid to yield the final α-amino acid.

Quantitative Data for Asymmetric Alkylation

The enantioselectivity of the alkylation is highly dependent on the chiral phase-transfer catalyst used. The following table summarizes representative data for the benzylation reaction.

| Catalyst | Alkylating Agent | Yield (%) | Enantiomeric Excess (e.e., %) |

| (S)-4,4-Dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepinium bromide | Benzyl bromide | High | >95 |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | High | 80-90 |

Note: The specific yields and e.e. values can vary based on the exact reaction conditions and the purity of the reagents. The use of sterically demanding, C2-symmetric chiral quaternary ammonium salts can lead to high enantioselectivity in the alkylation of aldimine Schiff bases of amino acid tert-butyl esters.[5]

Synthesis of Tigecycline

A significant industrial application of this compound is in the synthesis of the broad-spectrum antibiotic, Tigecycline.[2] In this synthesis, it serves as the source for the N-tert-butylglycylamido side chain, which is crucial for the drug's efficacy.

dot

Caption: Key acylation step in the synthesis of Tigecycline.

Experimental Protocol: Synthesis of Tigecycline

The following protocol is based on a patent for the synthesis of high-purity Tigecycline.[6]

-

Reaction Setup: In a 500 mL three-necked flask, add N-tert-butylglycine (6.3 g, 0.038 mol) and 150 mL of dichloromethane.

-

Activation: Add the condensing agent CDI (9.2 g, 0.057 mol) and N,N-diisopropylethylamine (14.7 g, 0.114 mol) with stirring.

-

Coupling: After 20 minutes, add 9-aminominocycline (19.3 g, 0.038 mol) and stir the reaction at 10 °C for 6 hours.

-

Monitoring: Monitor the reaction by HPLC until the 9-aminominocycline content is less than 1.0%.

-

Workup: Adjust the reaction mixture to pH 3.0-4.5 with 1 mol/L hydrochloric acid. Separate the organic layer and adjust the pH of the aqueous layer to 7.0-7.5 with ammonia water.

-

Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash, dry, and concentrate to obtain the crude product. Further purification is achieved by crystallization.

Quantitative Data for Tigecycline Synthesis

Different condensing agents can be employed for the coupling reaction, leading to variations in reaction conditions and potentially yield and purity.

| Condensing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| CDI | Dichloromethane | 10 | 6 | [6] |

| HATU | N,N-Dimethylformamide | 25 | 3 | [6] |

| PyBOP | Dichloromethane | 35-40 | 3 | [6] |

Logical Relationship of Stereocontrol

The effectiveness of N-tert-Butylglycine derivatives in asymmetric synthesis stems from the steric hindrance provided by the tert-butyl group. This group directs the approach of the electrophile to the less hindered face of the planar enolate intermediate formed from the Schiff base.

dot

Caption: Steric influence of the tert-butyl group on electrophilic attack.

Conclusion

This compound is a highly effective and versatile chiral building block. Its utility is demonstrated in the asymmetric synthesis of α-amino acids through phase-transfer catalyzed alkylations and in the industrial production of the antibiotic Tigecycline. The steric bulk of the tert-butyl group provides excellent stereocontrol, making it an indispensable tool for medicinal chemists and researchers in drug development. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the practical application of this important chiral intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 5. Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis [organic-chemistry.org]

- 6. CN102391148B - Synthetic method for high-purity tigecycline - Google Patents [patents.google.com]

N-tert-Butylglycine Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butylglycine hydrochloride is a key intermediate in pharmaceutical synthesis, notably in the production of APIs like Tigecycline.[1] As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for safe handling and use in a laboratory or manufacturing setting. This technical guide provides an in-depth overview of the safety and handling procedures for this compound, compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a white crystalline solid.[2] It is soluble in water and alcohol solvents.[2][3] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H14ClNO2 | [2][4][5] |

| Molecular Weight | 167.63 g/mol | [4][5] |

| Appearance | White Solid / Crystalline Powder | [2] |

| Melting Point | 223-224 °C | [1][2][6] |

| Boiling Point | 206.9 °C at 760 mmHg | [2] |

| Density | ~1 g/cm³ | [1][2] |

| Flash Point | 78.9 °C | [1][2] |

| Vapor Pressure | 0.0935 mmHg at 25 °C | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4][7] The GHS hazard classifications are summarized in Table 2.

| Hazard Class | Hazard Statement | GHS Classification |

| Skin Irritation | H315: Causes skin irritation | Category 2 |

| Eye Irritation | H319: Causes serious eye irritation | Category 2 |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | Category 3 (Respiratory system) |

It is important to note that some reports also include warnings for acute oral toxicity (H302: Harmful if swallowed), acute dermal toxicity (H311: Toxic in contact with skin), and the potential to cause severe skin burns and eye damage (H314, H318).[5]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Use a chemical fume hood if there is a risk of dust formation or aerosol generation.

-

Ensure safety showers and eyewash stations are readily accessible.[9]

Personal Protective Equipment

A logical workflow for selecting and using PPE is outlined in the diagram below.

Caption: PPE Selection Workflow for Handling this compound.

A summary of recommended PPE is provided in Table 3.

| Protection Type | Recommendation | Source |

| Eye/Face Protection | Goggles (European standard - EN 166) or safety glasses with side-shields. | [4][9] |

| Skin Protection | Protective gloves and long-sleeved clothing. | [4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated. For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. | [4][8][10] |

General Hygiene Practices

First Aid Measures

In case of exposure, follow the first aid measures outlined in Table 4.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Never give anything by mouth to an unconscious person. |

The following diagram illustrates the general first aid response protocol.

Caption: General First Aid Response Protocol for Chemical Exposure.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation.[10] Use personal protective equipment as required.[10] Avoid dust formation.[4][10] Evacuate personnel to safe areas.[10]

-

Environmental Precautions: Prevent the product from entering drains.[10] It should not be released into the environment.[4]

-

Containment and Cleaning: Sweep up and shovel the material into suitable, closed containers for disposal.[4][10] Avoid creating dust.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Hazardous Combustion Products: May include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[10][11]

-

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Storage and Stability

-

Chemical Stability: Stable under normal conditions.[4]

-

Conditions to Avoid: Incompatible products and excess heat.[4]

-

Incompatible Materials: None known.[4]

-

Hazardous Decomposition Products: None under normal use conditions.[4]

-

Storage: Keep in a well-ventilated place.[8] Store in a tightly closed container in a dry and well-ventilated place. Store at room temperature under an inert atmosphere.[2][6]

Toxicological Information

Detailed toxicological studies for this compound are not extensively reported in publicly available literature. The primary known effects are irritation to the skin, eyes, and respiratory system.[4][7] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[10] There is no available data on reproductive toxicity or STOT-repeated exposure.[4][10] The toxicological properties have not been fully investigated.[8][10]

Disposal Considerations

Dispose of this material and its container at a licensed hazardous waste disposal facility.[8][10] Follow all federal, state, and local regulations. Contaminated packaging should be disposed of as unused product.[10]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for professionals in research and drug development. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

- 1. apicule.com [apicule.com]

- 2. chembk.com [chembk.com]

- 3. CAS 6939-23-7: Glycine, N-(1,1-dimethylethyl)-, hydrochlor… [cymitquimica.com]

- 4. fishersci.no [fishersci.no]

- 5. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. capotchem.com [capotchem.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to the Commercial Availability of N-tert-Butylglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, technical specifications, and typical experimental use of N-tert-Butylglycine hydrochloride (CAS No. 6939-23-7). This non-proteinogenic amino acid is a valuable building block in synthetic organic chemistry, particularly in the development of peptidomimetics and other novel therapeutic agents.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ranging from large global distributors to more specialized manufacturers. The compound is typically offered in several purity grades suitable for research and development purposes. Below is a summary of representative suppliers and their typical offerings.

Data Presentation: Supplier and Product Information

| Supplier | Purity/Grade | Available Quantities | Notes |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | ≥96% (HPLC), 97% | 1 g, 5 g | Product is sold for research purposes. Documentation may still refer to the legacy Alfa Aesar brand.[1] |

| Simson Pharma Limited | High Quality | Custom | Provides a Certificate of Analysis with every compound. Focus on pharmaceutical impurities and research chemicals. |

| A, B, ENTERPRISES (via IndiaMART) | 99% | Per kg | Indian supplier, offers bulk quantities. Pricing is listed but may vary. |

| BOC Sciences | Research Grade | Custom | Listed as a useful research chemical, often in the context of custom synthesis and drug discovery services.[] |

Note: Pricing and availability are subject to change. Researchers should request quotes directly from suppliers for the most accurate information.

Technical Specifications

The quality and purity of this compound are critical for its successful application in synthesis. Suppliers typically provide a Certificate of Analysis (CoA) or a specification sheet detailing the results of quality control testing.

Data Presentation: Typical Specifications

| Parameter | Specification | Analytical Method |

| Appearance | White to pale cream powder | Visual Inspection |

| Purity (Assay) | ≥96% - 99% | HPLC |

| Identity Confirmation | Conforms to standard | Proton NMR (¹H NMR) |

| Chemical Formula | C₆H₁₄ClNO₂ | - |

| Molecular Weight | 167.63 g/mol | - |

| CAS Number | 6939-23-7 | - |

Experimental Protocols

This compound is commonly used as a building block in solid-phase or solution-phase peptide synthesis. The bulky tert-butyl group provides steric hindrance that can influence peptide conformation and improve stability against enzymatic degradation. Below is a generalized protocol for its incorporation into a peptide chain.

Methodology: Peptide Coupling

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed using a solution of 20% piperidine in dimethylformamide (DMF). The resin is then washed thoroughly with DMF and dichloromethane (DCM).

-

Activation: In a separate vessel, this compound (1.5 eq) is dissolved in a minimal amount of DMF. A base, such as diisopropylethylamine (DIPEA, 3.0 eq), is added to neutralize the hydrochloride salt. A coupling reagent, such as HATU (1.45 eq), is then added to activate the carboxylic acid.

-

Coupling: The activated amino acid solution is added to the deprotected, resin-bound peptide. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: The resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Confirmation: A small sample of the resin is tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction. Steps 1-4 are repeated for the next amino acid in the sequence.

Mandatory Visualizations

Diagram 1: Sourcing and Procurement Workflow

Caption: Logical workflow for sourcing this compound.

Diagram 2: Experimental Workflow for Peptide Synthesis

Caption: Workflow for incorporating the amino acid in peptide synthesis.

Diagram 3: Illustrative Role in a Signaling Pathway

Caption: Hypothetical signaling pathway initiated by a synthetic peptide.

References

N-tert-Butylglycine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Applications of a Key Pharmaceutical Intermediate

N-tert-Butylglycine hydrochloride, a non-proteinogenic amino acid derivative, holds significant importance in the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of advanced therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a review of its primary application as a key intermediate in the production of the broad-spectrum antibiotic, Tigecycline.

Chemical and Physical Properties

This compound is a white to pale cream crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for researchers and chemists working with this compound.

| Property | Value | Source |

| CAS Number | 6939-23-7 | [2] |

| Molecular Formula | C₆H₁₄ClNO₂ | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| Melting Point | 223-224 °C | [3] |

| Boiling Point | 206.9 °C at 760 mmHg | [3] |

| Density | ~1 g/cm³ | [3] |

| Appearance | White to pale cream solid/powder | [1] |

| Solubility | Soluble in water and methanol. | [3] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for this compound and can be accessed through chemical databases such as PubChem and commercial supplier websites.[4][5]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process, starting with the synthesis of N-tert-butylglycine from tert-butylamine and an appropriate haloacetic acid ester, followed by the formation of the hydrochloride salt.

Step 1: Synthesis of N-tert-Butylglycine

This step involves the N-alkylation of tert-butylamine with ethyl bromoacetate, followed by the hydrolysis of the resulting ester.

Materials:

-

tert-Butylamine

-

Ethyl bromoacetate

-

Triethylamine or another suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) for hydrolysis

-

Hydrochloric acid (HCl) for neutralization

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Experimental Protocol:

-

N-Alkylation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (1.2 equivalents) in dichloromethane.

-

Slowly add ethyl bromoacetate (1.0 equivalent) to the solution. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Add triethylamine (1.5 equivalents) dropwise to the reaction mixture to act as a base and neutralize the hydrobromic acid formed during the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine to remove excess reagents and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-tert-butylglycine ethyl ester.

-

-

Ester Hydrolysis:

-

Dissolve the crude N-tert-butylglycine ethyl ester in a mixture of methanol and water.

-

Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents) to the ester solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

After the reaction is complete, carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted ester.

-

The aqueous solution now contains N-tert-butylglycine.

-

Step 2: Formation of this compound

This final step involves the protonation of the amino group of N-tert-butylglycine with hydrochloric acid to form the stable hydrochloride salt.

Materials:

-

Aqueous solution of N-tert-butylglycine from Step 1

-

Concentrated hydrochloric acid (HCl) or HCl gas in a suitable solvent (e.g., diethyl ether, dioxane)

Experimental Protocol:

-

Acidification and Precipitation:

-

Cool the aqueous solution of N-tert-butylglycine in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH 1-2).

-

Alternatively, the free base of N-tert-butylglycine can be dissolved in a suitable organic solvent, and a solution of HCl in an organic solvent can be added to precipitate the hydrochloride salt.

-

The this compound will precipitate out of the solution as a white solid.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold water or a suitable organic solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Dry the purified this compound in a vacuum oven to obtain the final product.

-

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Application in Drug Development: Intermediate for Tigecycline

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Tigecycline.[2] Tigecycline is a broad-spectrum glycylcycline antibiotic used to treat various serious bacterial infections, including those caused by multidrug-resistant organisms.[6]

Mechanism of Action of Tigecycline

Tigecycline exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[2][7] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[7][8] This action prevents the incorporation of amino acids into the growing peptide chain, leading to the cessation of protein synthesis and thereby inhibiting bacterial growth.[8] The N-tert-butylglycylamido side chain, derived from this compound, is crucial for Tigecycline's enhanced binding affinity to the ribosome and its ability to overcome common tetracycline resistance mechanisms.[9][10]

The following diagram illustrates the signaling pathway of Tigecycline's mechanism of action at the bacterial ribosome.

Pharmacological Data of Tigecycline

While this compound itself is not pharmacologically active in the same manner as a final drug product, the efficacy of Tigecycline underscores the importance of its precursor. Key pharmacological data for Tigecycline are presented below.

| Parameter | Description | Value/Range | Source |

| Mechanism of Action | Inhibition of protein synthesis via binding to the 30S ribosomal subunit. | - | [2][7] |

| Spectrum of Activity | Broad-spectrum against Gram-positive (including MRSA and VRE), Gram-negative, and anaerobic bacteria. | - | [3] |

| Binding Affinity (Kd) | Dissociation constant for binding to the 30S and 70S ribosomes. | ~10⁻⁸ M | |

| IC₅₀ (in vitro translation) | Concentration inhibiting 50% of in vitro protein synthesis. | 0.2 µM | [10] |

These data highlight the potent antibacterial activity of Tigecycline, a direct result of its unique chemical structure, for which this compound is an indispensable component.

Conclusion

This compound is a vital intermediate in the pharmaceutical industry, with its significance intrinsically linked to the production of the powerful antibiotic Tigecycline. This guide has provided a detailed overview of its chemical and physical properties, a comprehensive protocol for its synthesis, and an in-depth look at its application in the context of Tigecycline's mechanism of action. For researchers and professionals in drug development, a thorough understanding of this key building block is essential for the continued innovation and production of life-saving medicines.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]